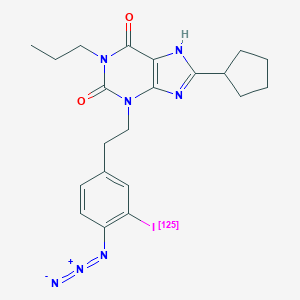![molecular formula C12H18N4O3 B051874 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol CAS No. 120277-90-9](/img/structure/B51874.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol, also known as ANIMHE, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. ANIMHE is a bicyclic compound that contains a nitroimidazole group as well as an azabicycloheptane ring system.
Mecanismo De Acción
The mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is not fully understood. It is believed to act by generating reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. This oxidative damage can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa by disrupting their cellular membranes. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent antimicrobial and anticancer activity. However, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol also has some limitations for lab experiments. It is a highly reactive compound that can generate ROS, which can cause oxidative damage to cells. This can make it difficult to study the specific effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on cells.
Direcciones Futuras
There are several future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. One area of research is to study the mechanism of action of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in more detail. This could involve studying the effects of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol on specific cellular components, such as DNA and proteins. Another area of research is to study the potential use of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol as a therapeutic agent for various diseases, such as cancer and infectious diseases. This could involve studying the efficacy and safety of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol in animal models and clinical trials. Finally, future research could focus on developing new analogs of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol with improved potency and selectivity for specific targets.
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol is a synthetic compound that has been studied for its potential as a therapeutic agent. It has been shown to have potent antimicrobial and anticancer activity, but its mechanism of action is not fully understood. Future research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol involves several steps. The starting material is 2-nitroimidazole, which is reacted with formaldehyde to form a Schiff base. The Schiff base is then reacted with 7-azabicyclo[4.1.0]heptane-7-ethanol to form alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has been studied for its potential as a therapeutic agent. It has been shown to have antimicrobial activity against various microorganisms, including bacteria, fungi, and protozoa. alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
120277-90-9 |
|---|---|
Nombre del producto |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol |
Fórmula molecular |
C12H18N4O3 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-(7-azabicyclo[4.1.0]heptan-7-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H18N4O3/c17-9(7-14-6-5-13-12(14)16(18)19)8-15-10-3-1-2-4-11(10)15/h5-6,9-11,17H,1-4,7-8H2 |
Clave InChI |
PYFVVJHOMNLKIO-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canónico |
C1CCC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



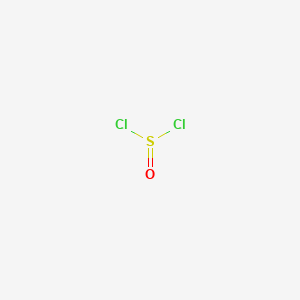
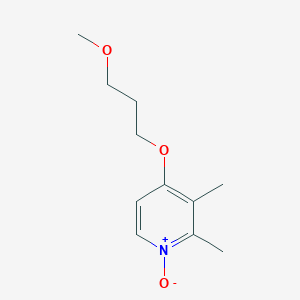
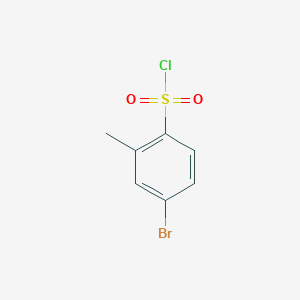
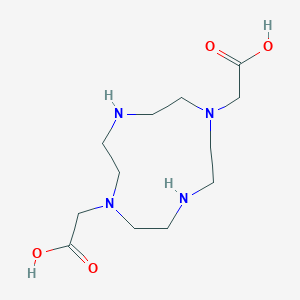
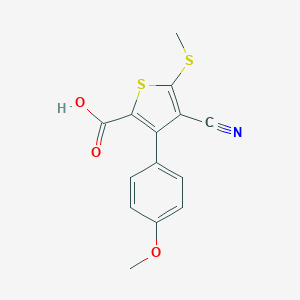
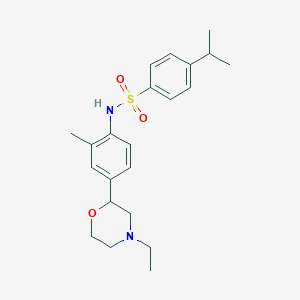
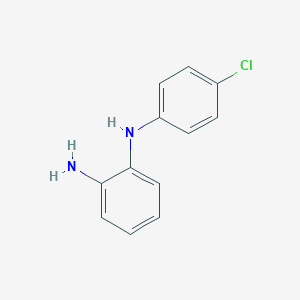
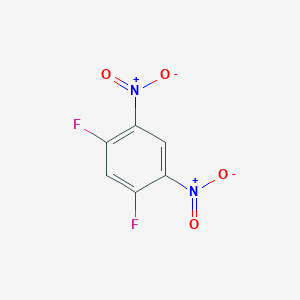
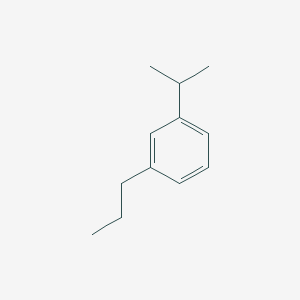
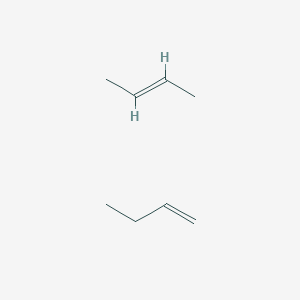
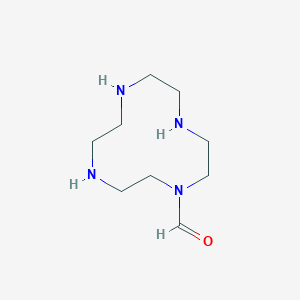
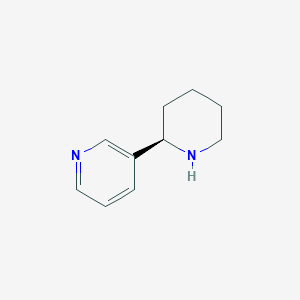
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
